molecular formula C14H21NO3 B131013 (R)-N-Boc-3-amino-3-phenylpropan-1-ol CAS No. 158807-47-7

(R)-N-Boc-3-amino-3-phenylpropan-1-ol

Cat. No. B131013
M. Wt: 251.32 g/mol
InChI Key: SMEMODSNLZWKBF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(R)-N-Boc-3-amino-3-phenylpropan-1-ol" is a chiral molecule that is part of a broader class of compounds known for their utility in the synthesis of optically active amino acids and peptides. These compounds are often protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the amino functionality during synthetic procedures. The Boc group can be removed under acidic conditions once the desired reactions on other parts of the molecule are complete.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been demonstrated in various studies. For instance, optically pure N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines were synthesized starting from (2S,3S)-3-hydroxyproline, showcasing the ability to create complex chiral amino acids with specific stereochemistry . Another study resolved (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine, leading to the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid, which shares structural similarities with "(R)-N-Boc-3-amino-3-phenylpropan-1-ol" . These methods highlight the importance of chiral resolution and protection strategies in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is crucial for their reactivity and interaction with other molecules. The conformational preferences of these molecules can significantly influence their utility in bioorthogonal reactions, as seen in the study of 4R- and 4S-iodophenyl hydroxyproline, which exhibit well-defined conformational preferences . Although not directly related to "(R)-N-Boc-3-amino-3-phenylpropan-1-ol," understanding the conformational behavior of similar Boc-protected amino acids can provide insights into the potential molecular interactions and reactivity of the compound .

Chemical Reactions Analysis

Boc-protected amino acids are designed to undergo specific chemical reactions, particularly bioorthogonal reactions, which allow for the introduction of new functionalities into peptides and proteins without interfering with natural biochemical processes. The study of 4R- and 4S-iodophenyl hydroxyproline, for example, describes their modification via Suzuki and Sonogashira reactions in water . These reactions are highly specific and rapid, indicating that similar Boc-protected compounds like "(R)-N-Boc-3-amino-3-phenylpropan-1-ol" could also be modified through bioorthogonal chemistry to introduce various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by their molecular structure and the presence of functional groups. For instance, the synthesis of (N→B)phenyl[N-alkylaminodiacetate-O,O',N]boranes and their corresponding N-alkylaminodiacetic acids involved characterizing the compounds using NMR, IR spectroscopy, and mass spectrometry . These techniques are essential for determining the physical and chemical properties of such compounds, including chirality, as evidenced by the 1H NMR spectrum of compound 3 in the study . Similar analytical methods would be applicable to "(R)-N-Boc-3-amino-3-phenylpropan-1-ol" to determine its properties and purity.

Scientific Research Applications

1. Synthesis and Electrochemical Applications

The compound has been used in the synthesis of various organic molecules. For instance, Sun Ru et al. (2004) reported the synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine. The synthesis process involved several steps, including reduction, protection of the amino group, O-mesylation, and treatment with potassium thioacetate. The final product, N-Boc-APT, was used to modify gold electrodes, investigating its electrochemical behavior, showing that nano-Au could enhance the electron transfer process in this context (Sun Ru et al., 2004).

2. Role in Chiral Synthesis and Drug Development

The compound has also been a crucial intermediate in the synthesis of optically pure non-protein amino acids and has potential applications in studying the cis/trans isomerization of the amino acyl-proline peptide bond (Luc Demange et al., 2001). Moreover, its derivatives have shown promising results as lead compounds in antimycobacterial drug development. Notably, a racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers starting from phenylalanine or its Boc-protected derivative has been reported, demonstrating significant activity against mycobacterial strains (Lea Mann et al., 2021).

3. Enzymatic Resolution and Asymmetric Synthesis

The compound and its derivatives have been central in enzymatic resolution and asymmetric synthesis processes. For instance, the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied, leading to the production of valuable intermediates like (S)-dapoxetine (Oliver Torre et al., 2006). Moreover, the compound has been used in the synthesis of chiral β-amino α-perfluoroalkylpropanol derivatives, which further catalyze asymmetric reactions (M. Omote et al., 2007).

4. Applications in Antidepressant Synthesis

The compound's derivatives have been utilized in the kinetic resolution of certain molecules, leading to the synthesis of antidepressant drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. This highlights its role in the pharmaceutical industry in creating essential medications (Huiling Liu et al., 2000).

properties

IUPAC Name

tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEMODSNLZWKBF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426860
Record name tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-3-amino-3-phenylpropan-1-ol

CAS RN

158807-47-7
Record name tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 17.9 mmol suspension of 3-(tert-butoxycarbonylamino)-3-phenylpropanoic acid (Formula 10) in tetrahydrofuran (THF) at 0° C. was added 2.74 mL of triethyl amine and 1.52 mL of methyl chloroformate. The mixture was stirred at 0° C. for 15 minutes. Next, the white solid formed was filtered off and washed with 10 mL of THF. The filtrate was added drop-wise to 8.4 mL of 26.8 mmol sodium borohydride at 0° C. and stirred for 30 min. The mixture was then stirred at room temperature for 2 hr. Ten percent hydrochloric acid (HCl) was added until a pH of 2 was reached, and then was extracted using ethyl acetate. The resulting combined ethyl acetate layers were washed with sodium carbonate, water, brine, and concentrated. Column chromatography (50% ethyl acetate/hexane) gave 1.63 g (36%) of the title compound as a colorless oil. The aqueous phase was acidified with HCl and extracted with ethyl acetate to recover 2 g of 3-(tert-butoxycarbonylamino)-3-phenylpropanoic acid. 1H NMR (300 MHz, CDCl3) δ 1.45 (s, 9H), 1.62-1.63 (m, 1H), 1.79-1.87 (m, 1H), 3.68-3.74 (m, 2H), 5.23 (br, 1H), 5.32 (br, 1H), 7.26-7.38 (m, 5H).
[Compound]
Name
suspension
Quantity
17.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.74 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.